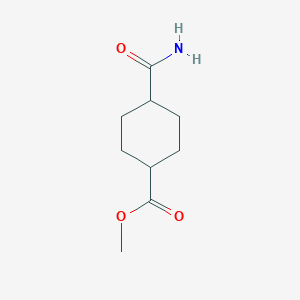
Methyl-4-Carbamoylcyclohexancarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-carbamoylcyclohexanecarboxylate is an organic compound with the molecular formula C9H15NO3. It is a derivative of cyclohexane, featuring a carbamoyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Metall-organische Gerüstverbindungen (MOFs) und Katalyse
MOFs sind poröse Materialien mit faszinierenden Anwendungen in der Gasspeicherung, -trennung und -katalyse. Methyl-4-Carbamoylcyclohexancarboxylat wurde aufgrund seiner funktionellen Gruppen in MOF-Strukturen integriert. Diese MOFs weisen einstellbare Eigenschaften auf, was sie zu vielversprechenden Kandidaten für die Gasadsorption, Medikamentenverabreichung und die heterogene Katalyse macht. Forscher erforschen weiterhin ihr Potenzial in Umwelt- und Industrie Kontexten .
Oberflächenverstärkte Raman-Spektroskopie (SERS) Sensoren
Oberflächenverstärkte Raman-Spektroskopie (SERS) ist eine leistungsstarke analytische Technik zum Nachweis von Spurenmengen von Molekülen. Forscher haben Metall-Nanopartikel mit this compound funktionalisiert, um Raman-Signale zu verstärken. Die einzigartigen Schwingungsmoden der Verbindung tragen zu einer empfindlichen Detektion von Analyten bei. Anwendungen umfassen Umweltüberwachung, Lebensmittelsicherheit und biomedizinische Diagnostik .
Biochemische Analyse
Biochemical Properties
It is possible that it interacts with various enzymes, proteins, and other biomolecules, but these interactions have not been identified or characterized .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-carbamoylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester.
Another method involves the hydrogenation of methyl 4-cyanocyclohexanecarboxylate using a palladium catalyst. This reaction converts the nitrile group to a carbamoyl group, resulting in the formation of methyl 4-carbamoylcyclohexanecarboxylate.
Industrial Production Methods: In industrial settings, the production of methyl 4-carbamoylcyclohexanecarboxylate often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium catalysts to achieve efficient conversion of nitrile precursors to the carbamoyl ester.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-carbamoylcyclohexanecarboxylate undergoes various chemical reactions, including:
- **
Eigenschaften
IUPAC Name |
methyl 4-carbamoylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADKWAIHQUVCCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185358 |
Source


|
| Record name | Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-23-9 |
Source


|
| Record name | Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)
![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)
![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)
![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399601.png)
![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)
![2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2399604.png)
![2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2399605.png)
![2-(3-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2399606.png)
![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)
![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)
![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)
